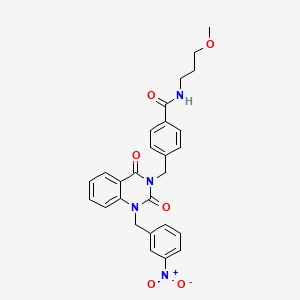![molecular formula C19H16F4N2O4 B2422312 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034529-04-7](/img/structure/B2422312.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology. Characterized by its unique structure featuring both fluoro and trifluoromethoxy groups, this compound exhibits distinct physicochemical properties that render it significant for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one Core
Begin with the condensation of appropriate aniline derivatives with chloroacetyl chloride to form the oxazepine ring.
Fluorination at the desired position on the benzofused oxazepine using suitable fluorinating agents.
Ethylation
Introduction of the ethyl group to the oxazepine nitrogen using ethyl iodide or similar reagents under basic conditions.
Attachment of the Trifluoromethoxybenzamide Moiety
The synthesis is completed by reacting the intermediate with 3-(trifluoromethoxy)benzoic acid through an amide coupling reaction, often facilitated by carbodiimide or similar activating agents.
Industrial Production Methods
For industrial-scale production, streamlined protocols involving catalytic and continuous-flow methods can be employed to enhance efficiency and yield. Process optimization may include the use of automated systems for precise control of reaction parameters and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at its nitrogen or oxygen functionalities using agents such as m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction, typically at the fluoro group, can be achieved using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitutions, particularly at the trifluoromethoxy group, with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : MCPBA, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: : Fluorinated phenol derivatives.
Reduction: : De-fluorinated amine derivatives.
Substitution: : Variously substituted amides depending on nucleophile used.
Scientific Research Applications
This compound is versatile with numerous scientific applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Serves as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies due to its unique fluorine atoms.
Medicine: : Investigated for potential therapeutic effects, particularly as a precursor for drugs targeting central nervous system disorders.
Industry: : Applied in the development of specialty chemicals and materials requiring fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action for compounds derived from N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide often involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels in the central nervous system.
Pathways: : Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor binding dynamics.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxybenzamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzothiazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
Comparison
Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide stands out due to its distinctive combination of fluoro and trifluoromethoxy groups, which confer unique steric and electronic properties, enhancing its suitability for specific biological and chemical applications.
Feel like a chemist yet? What would you like to dive into next?
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFDHMHBGCZYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2422229.png)
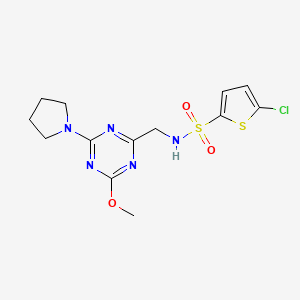

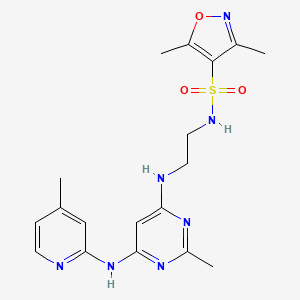
![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2422236.png)
![8-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2422237.png)
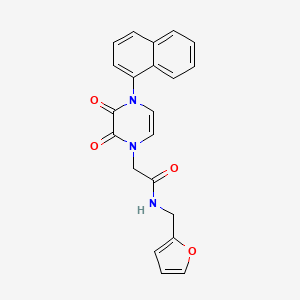
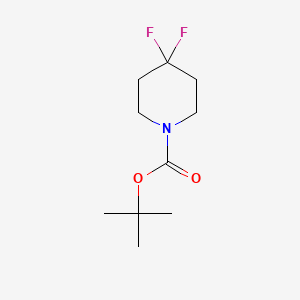

![[(3-Fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2422248.png)

